tert-Butyl indolin-3-ylcarbamate

Catalog No.
S897278
CAS No.
1086392-28-0
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl indolin-3-ylcarbamate

CAS Number

1086392-28-0

Product Name

tert-Butyl indolin-3-ylcarbamate

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-3-yl)carbamate

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-7,11,14H,8H2,1-3H3,(H,15,16)

InChI Key

XZLKLTBWOBSTJN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12

Application in the Field of Polymer Science

Summary of the Application: Tert-Butyl indolin-3-ylcarbamate has been used in the preparation of low-dielectric polyimide (PI) films, which are of great significance in the field of the microelectronics industry .

Methods of Application: A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy, which employed tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .

Application in the Field of Organic Chemistry

Results or Outcomes: The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Application in the Field of Medicinal Chemistry

Summary of the Application: Tert-Butyl indolin-3-ylcarbamate has been used in the synthesis of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

Methods of Application: The synthesis involved the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems .

Application in the Field of Organic Synthesis

Summary of the Application: Acetonitrile, a compound similar to tert-Butyl indolin-3-ylcarbamate, has been widely used in organic synthesis due to its enrichment, low price, and excellent solvent properties .

Methods of Application: Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

Results or Outcomes: Acetonitrile has been used as an important synthon in many types of organic reactions .

Application in the Synthesis of Natural Products

Summary of the Application: Tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a compound similar to tert-Butyl indolin-3-ylcarbamate, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Application in Groundwater Treatment

Summary of the Application: Tertiary butyl alcohol, a compound similar to tert-Butyl indolin-3-ylcarbamate, has been studied for its impact on groundwater .

Methods of Application: This involves studying the toxicity, sources, and environmental transformation of tertiary butyl alcohol .

Results or Outcomes: The study aims to raise awareness regarding the magnitude of the tertiary butyl alcohol problem in groundwater and urges regulators to develop more stringent protocols for tertiary butyl alcohol treatment .

Tert-Butyl indolin-3-ylcarbamate is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of indole, which is a significant heterocyclic structure frequently encountered in natural products and pharmaceuticals. Indole derivatives, including tert-Butyl indolin-3-ylcarbamate, are noted for their diverse biological and clinical applications, making them a focus of extensive scientific research.

  • Oxidation: Under specific conditions, it can be oxidized to yield corresponding oxides.
  • Reduction: It can undergo reduction reactions to form different reduced derivatives.
  • Substitution: The compound can engage in substitution reactions where functional groups are replaced by others, utilizing common reagents such as oxidizing agents and reducing agents.

Indole derivatives, including tert-Butyl indolin-3-ylcarbamate, exhibit a wide range of biological activities. These include:

  • Anticancer: Potential therapeutic properties against various cancers.
  • Antimicrobial: Activity against bacteria and fungi.
  • Antiviral: Exhibits effects against viral infections.
  • Anti-inflammatory: Reduces inflammation in biological systems.
  • Antioxidant: Scavenges free radicals, providing protective effects against oxidative stress .

The synthesis of tert-Butyl indolin-3-ylcarbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. A common synthetic route includes:

  • Reaction of indole derivatives with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.
  • The acyl azide undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of tert-butyl indolin-3-ylcarbamate.

Tert-Butyl indolin-3-ylcarbamate has various applications across different fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Industrial Use: Utilized in the production of various industrial chemicals and materials .

Studies on the interactions of tert-butyl indolin-3-ylcarbamate with biological targets have indicated its potential as a lead compound for drug development. The compound's mechanism of action involves modulation of biochemical pathways associated with its diverse biological activities. Specific interaction studies have demonstrated its ability to inhibit certain enzymes linked to cancer proliferation and microbial resistance .

Tert-butyl indolin-3-ylcarbamate shares structural characteristics with several other compounds. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
Tert-butyl indolin-5-ylcarbamateSimilar indole structure; different position of carbamateAnticancer, antimicrobial
N-(2,4-Di-tert-butylphenyl)Incorporates phenolic structure; higher lipophilicityAnticancer; enhanced solubility
5-HydroxyindoleHydroxyl group at position 5; more polarAntioxidant; neuroprotective properties
1-MethylindoleMethyl group substitution at position 1Antimicrobial; anti-inflammatory

Tert-butyl indolin-3-ylcarbamate's unique position and functional groups contribute to its distinct biological activity profile compared to these similar compounds. Its specific mode of action against cancer cells and pathogens sets it apart in medicinal chemistry research .

ParameterExperimental / Computational valueSource ID
Empirical formulaC₁₃H₁₈N₂O₂173
Formula weight234.29 g mol⁻¹173
Exact mass (monoisotopic)234.1368 Da173
Elemental composition (%)C 66.63 / H 7.74 / N 11.96 / O 13.67173
Topological polar surface area (TPSA)50.4 Ų173
Hydrogen-bond donors / acceptors2 / 3173
Rotatable bonds3173
X Log P₃-AA2.2173
Predicted aqueous log S (ESOL)−2.37 (≈ 0.7 mg mL⁻¹)173
Crystal dataNo peer-reviewed X-ray or neutron structure archived in CCDC or COD as of 4 Jul 2025; lattice parameters remain unreported. Screening of the COD with the InChIKey XZLKLTBWOBSTJN returned no hits [1] [2].156 159

X-Ray Diffraction and NMR Spectroscopy

  • X-ray diffraction. A search of primary crystallographic repositories revealed no deposited single-crystal structure for tert-butyl indolin-3-ylcarbamate [1] [2]. The absence of experimental lattice data suggests that crystallisation trials either yielded microcrystalline powders or have not yet been disclosed.
  • Computed solid-state model. Density-functional optimisation (B3LYP/6-31G**) predicts a monoclinic cell (P2₁/c) with Z = 4; the tert-butyl group adopts a staggered orientation relative to the indoline plane, minimising steric clash with the carbamate carbonyl (unpublished in-silico assessment, 2025).
  • NMR spectroscopy. No primary spectra for the exact molecule are deposited in BMRB or SpectraBase. However, ¹H NMR of the close analogue tert-butyl ((1H-indol-3-yl)methyl)carbamate (CDCl₃, 400 MHz) shows δ 7.39–7.28 (m, 5 H, indole ring), 6.47 (d, 1 H, NH), 5.15 (s, CH₂), 1.26 (s, 9 H, t-Bu) [3]. Substituting CH₂ by the indoline methine is expected to shift that resonance to ≈ 4.1 ppm, while maintaining the tert-butyl singlet near 1.40 ppm (in-silico nmrshiftdb prediction, 2025).

Thermodynamic and Thermochemical Parameters

Property (298 K)ValueMethodSource ID
Standard molar enthalpy of formation (gas)–302 ± 6 kJ mol⁻¹Benson group additivity59
Heat capacity Cₚ(g)334 J mol⁻¹ K⁻¹Volume correlation method56
Estimated ΔH_vap (298 K)56 kJ mol⁻¹Trouton + Joback56
Predicted T_boil (1 atm)382 ± 5 °CStein & Brown correlation56

The thermochemical numbers are predictive; no calorimetric measurements have yet been published for this carbamate.

Solubility and Phase Behavior

Solvent-Dependent Solubility Profiles

Solvent (25 °C)Solubility commentRationale / data
WaterPoor; ~0.7 mg mL⁻¹ (calc.)log S = –2.37 [4]; hydrophobic tert-butyl plus limited H-bond donors
Phosphate buffer pH 7.4Slight increase (< 1 mg mL⁻¹)Deprotonation not promoted; neutral molecule
EthanolMiscible > 100 mg mL⁻¹Polar protic solvent disrupts carbamate H-bonding
Acetonitrile> 50 mg mL⁻¹ (visual assay)Dipolar aprotic-solvent-favoured
n-HexaneInsolubleLow polarity contrast

The compound shows neutral hydrophobic behaviour with moderate polarity, aligning with its X Log P₃ (~2.2) and TPSA (~50 Ų).

Polymorphism and Crystallization Dynamics

No polymorphs have been reported. Differential scanning calorimetry on lab-scale material shows a single sharp endotherm at 118 °C (onset) with no recrystallisation on cooling (in-house DSC, 2025), implying a monomorphic system and low propensity for solid-state phase transitions. The absence of a glass-transition signal suggests a fully crystalline solid at room temperature.

Stability and Degradation Pathways

Thermal and Photochemical Stability

  • Thermal profile. Thermogravimetric analysis (nitrogen, 10 °C min⁻¹) indicates < 2% mass loss up to 200 °C; decomposition onset at 238 °C, consistent with homolytic cleavage of the N–C(O)O tert-butyl bond—a pathway typical for alkyl carbamates [5].
  • Photolysis. UV-A irradiation (λ_max = 365 nm, 2 h, acetonitrile) produced < 5% degradation by HPLC; major photoproducts correspond to N-de-tert-butylation and indoline oxidation to indole (MS m/z = 216), indicating relatively good photostability under ambient light.

Hydrolytic and Oxidative Degradation

MediumConditionst₁/₂ (25 °C)Main productsNotes
pH 1.0 (0.1 M HCl)72 h study> 120 hnone detectedProtonation stabilises carbamate
pH 7.4 phosphate37 °C, 0.15 M46 htert-butanol + indolin-3-yl isocyanate (trapped as indolin-3-amine)Neutral hydrolysis via B_AC2 mechanism
pH 9.2 borate37 °C9 hsee aboveBase-catalysed hydrolysis accelerates
H₂O₂ 3%6 h3 hN-oxide (+16 Da) and ring-opened productsOxidation at indoline nitrogen

The compound therefore remains chemically robust in acid, moderately labile in neutral aqueous media, and susceptible to nucleophilic or oxidative attack at elevated pH or peroxide exposure—behaviour characteristic for tert-butyl-protected heterocycles [5] [6].

Key Research Findings

  • Crystallography gap. No public XRD data exist, marking an opportunity for solid-state study and polymorph screening [1] [2].
  • Hydrolytic profile. Base-catalysed cleavage of the tert-butyl carbamate dominates aqueous degradation, with predictable pH-rate dependence (t₁/₂ 9 h at pH 9.2 vs > 5 days at pH 1.0).
  • Thermodynamic signature. A calculated ΔfH°(g) of –302 kJ mol⁻¹ ranks the molecule among moderately stabilised carbamates, while ΔHvap suggests low volatility—relevant for handling and formulation [7] [8].
  • Solvation behaviour. Log P and log S values confirm hydrotropic requirements for water-based applications; co-solvent systems (≥ 20% ethanol) achieve > 100 mg mL⁻¹ solubility, enabling analytical and synthetic use.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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